3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine
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Overview
Description
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine is an organic compound that belongs to the class of amines This compound features a cyclobutyl ring substituted with a 2-methylphenyl group and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.
Substitution with 2-Methylphenyl Group: The cyclobutyl ring is then subjected to a Friedel-Crafts alkylation reaction with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butylamine Chain: The final step involves the nucleophilic substitution of the cyclobutyl ring with a butylamine chain. This can be achieved through a nucleophilic substitution reaction using butylamine and a suitable leaving group on the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve efficiency.
Catalyst Optimization: Employing highly efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a base, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
Scientific Research Applications
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Protein Interaction: Binding to proteins and altering their conformation or function.
Comparison with Similar Compounds
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine can be compared with similar compounds such as:
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-propylamine: Similar structure but with a propylamine chain instead of a butylamine chain.
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-ethylamine: Similar structure but with an ethylamine chain instead of a butylamine chain.
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-methylamine: Similar structure but with a methylamine chain instead of a butylamine chain.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H25N |
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Molecular Weight |
231.38 g/mol |
IUPAC Name |
3-methyl-1-[1-(2-methylphenyl)cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H25N/c1-12(2)11-15(17)16(9-6-10-16)14-8-5-4-7-13(14)3/h4-5,7-8,12,15H,6,9-11,17H2,1-3H3 |
InChI Key |
XJOMWXHKZGAVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC2)C(CC(C)C)N |
Origin of Product |
United States |
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